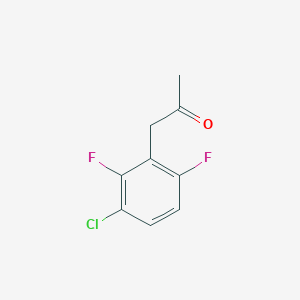

![molecular formula C16H17N3O3S B2531461 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-55-3](/img/structure/B2531461.png)

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate" is a derivative of the heterocyclic class known as pyrazolo[3,4-b]pyridines. These compounds exhibit two possible tautomeric forms, the 1H- and 2H-isomers, and have been the subject of extensive research due to their potential biomedical applications .

Synthesis Analysis

Synthesis of pyrazolo[3,4-b]pyridines can be achieved through various methods, starting from either a preformed pyrazole or pyridine. The diversity of substituents at positions N1, C3, C4, C5, and C6 allows for a wide range of compounds to be synthesized. For instance, cyclization of 5-amino-1-aryl-3-methylpyrazoles with Meldrum's acid benzylidene derivatives in nitrobenzene has been used to prepare dihydropyrazolo[3,4-b]pyridin-6-ones . Additionally, a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones has been employed to synthesize pyrazolo[1,5-a]pyridine derivatives, highlighting the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, in a related compound, the benzene rings bridged by a sulfonamide group were found to be tilted relative to each other, and the molecular conformation was stabilized by weak intramolecular π–π stacking interactions . X-ray diffraction and density-functional-theory (DFT) calculations have been used to study the molecular structure of these compounds, providing insights into their conformational preferences .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-b]pyridine derivatives can be influenced by the presence of various functional groups. For instance, the sulfonylation and acylation reactions of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol have been explored, leading to the formation of O1-sulfonylated and 1,3-diacylated products, respectively . These reactions demonstrate the chemical versatility of the pyrazolo[3,4-b]pyridine scaffold and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are closely related to their molecular structure. The presence of substituents such as methyl, sulfonyl, and acyl groups can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as DFT, have been used to investigate the thermodynamic properties of these compounds, providing valuable information on their stability and tautomeric preferences . Additionally, molecular electrostatic potential (MESP) and frontier molecular orbital (FMO) analysis can offer insights into the electronic properties of these molecules, which are important for understanding their reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate and its derivatives have been extensively studied for their synthesis and structural properties. Notably, Shen et al. (2014) described the synthesis of related pyrazolo[3,4-b]pyridin-3-ol derivatives, highlighting methods of sulfonylation and acylation, with detailed spectroscopic characterization and X-ray diffraction analysis (Shen et al., 2014). Similarly, Zhang et al. (2016) developed graphene oxide anchored sulfonic acid nanoparticles for catalyzing the synthesis of related pyridine derivatives, demonstrating the potential of this compound in advanced catalysis (Zhang et al., 2016).

Biological Activities

Several studies have explored the biological activities of derivatives of this compound. For example, Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridine derivatives, demonstrating their antibacterial and antiproliferative activities (Poręba et al., 2015). Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, including this compound, discussing their biomedical applications, which further underscores the relevance of these compounds in pharmaceutical research (Donaire-Arias et al., 2022).

Advanced Material Research

The compound and its derivatives have also found applications in advanced material research. For instance, the study by Ryzhkova et al. (2023) investigated the synthesis of a chromeno[2,3-b]pyridine derivative incorporating this compound, with an assessment of its ADME properties, indicating its potential in material science (Ryzhkova et al., 2023).

Catalysis

In catalysis, the compound's derivatives have been utilized as effective catalysts. Zolfigol et al. (2015) reported the use of sulfonic acid functionalized pyridinium chloride for synthesizing tetrahydrobenzo[b]pyran derivatives, highlighting the role of similar structures in catalytic processes (Zolfigol et al., 2015).

Antimicrobial and Anticancer Research

Additionally, the compound's derivatives have been investigated for their antimicrobial and anticancer properties. Debbabi et al. (2017) synthesized novel sulfonamides incorporating pyridine and evaluated their efficiency as anticancer and antimicrobial agents, demonstrating significant biological activities (Debbabi et al., 2017).

Future Directions

The future directions for the study of “1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” and similar compounds could include further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research is needed to understand their safety and hazards .

properties

IUPAC Name |

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-10-5-7-13(8-6-10)23(20,21)22-14-9-11(2)15-12(3)18-19(4)16(15)17-14/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXZTRSNEKWPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C(=C2)C)C(=NN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

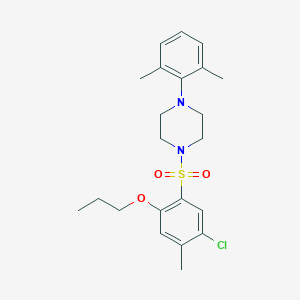

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

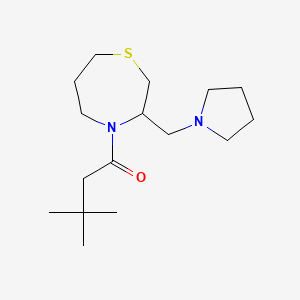

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

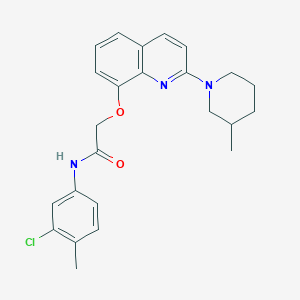

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)